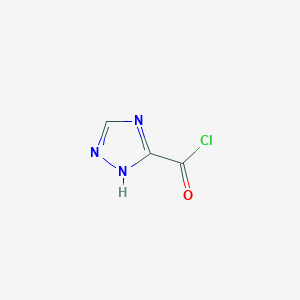

1H-1,2,4-triazole-5-carbonyl chloride

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Organic Synthesis and Material Science

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This scaffold is a cornerstone in medicinal chemistry and material science due to its unique electronic properties, metabolic stability, and ability to form hydrogen bonds. researchgate.net Derivatives of 1,2,4-triazole are known to exhibit a vast spectrum of biological activities. ijsr.netisres.org

In the pharmaceutical industry, the 1,2,4-triazole moiety is present in numerous marketed drugs, demonstrating its versatility as a pharmacophore. nih.gov Its derivatives have been extensively explored for a range of therapeutic applications, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. sigmaaldrich.comapolloscientific.co.uk For instance, drugs like Fluconazole and Itraconazole are prominent antifungal agents, while Letrozole and Anastrozole are used in cancer therapy. researchgate.netnih.gov

Table 1: Examples of Marketed Drugs Containing the 1,2,4-Triazole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Ribavirin | Antiviral |

| Fluconazole | Antifungal |

| Itraconazole | Antifungal |

| Anastrozole | Anticancer |

| Letrozole | Anticancer |

| Rizatriptan | Anti-migraine |

Beyond medicine, 1,2,4-triazole derivatives are integral to the field of material science. The electron-deficient nature of the triazole ring imparts excellent electron-transport and hole-blocking properties. This has led to their use in the development of organic light-emitting diodes (OLEDs), polymers, and corrosion inhibitors. nih.gov Metal-free 1,2,4-triazole derivatives have been successfully incorporated into small molecules and polymers for fabricating high-performance light-emitting devices. Furthermore, their ability to act as versatile ligands for metal coordination is exploited in the construction of metal-organic frameworks (MOFs). nih.gov

The Carbonyl Chloride Functionality as a Key Synthetic Intermediate in Organic Chemistry

Carbonyl chlorides, also known as acid chlorides or acyl chlorides, are a class of organic compounds characterized by the functional group -COCl. They are highly valued in organic synthesis as exceptionally reactive intermediates. Their reactivity stems from the presence of two electron-withdrawing groups attached to the carbonyl carbon: the oxygen atom and the highly electronegative chlorine atom. This electronic arrangement makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The primary utility of carbonyl chlorides is in nucleophilic acyl substitution reactions. The chloride ion is an excellent leaving group, which facilitates the formation of new bonds at the carbonyl carbon. This allows for the efficient synthesis of a variety of carboxylic acid derivatives. Common transformations involving carbonyl chlorides include:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with ammonia, primary, or secondary amines to form amides.

Anhydride Formation: Reaction with carboxylate salts to form acid anhydrides.

Friedel-Crafts Acylation: Reaction with aromatic compounds to form aryl ketones.

This versatility makes carbonyl chlorides indispensable reagents for introducing acyl groups into molecules, a fundamental step in the synthesis of countless pharmaceuticals, agrochemicals, and polymers. Reagents like thionyl chloride (SOCl₂) are commonly used to convert carboxylic acids into their more reactive acid chloride counterparts, thereby activating them for subsequent chemical transformations.

Scope and Research Objectives Pertaining to 1H-1,2,4-triazole-5-carbonyl chloride

The specific research interest in this compound lies at the intersection of its two constituent functional parts. The molecule is not typically studied for its direct applications but rather as a strategic precursor and reactive building block. The primary research objectives pertaining to this compound are centered on its synthetic utility.

Key Research Objectives:

Synthesis of Novel 1,2,4-Triazole Derivatives: The foremost objective is to utilize the highly reactive carbonyl chloride group to synthesize diverse libraries of 1,2,4-triazole derivatives. By reacting it with various nucleophiles (alcohols, amines, thiols, etc.), chemists can readily generate a wide range of amides, esters, and thioesters. This allows for systematic structural modifications to explore structure-activity relationships.

Development of New Biologically Active Agents: A significant goal is the discovery of new therapeutic agents. By attaching different molecular fragments to the 1,2,4-triazole core via the carbonyl linker, researchers aim to develop novel compounds for screening against various biological targets. The resulting amides and esters are often evaluated for potential antifungal, anticancer, antibacterial, and antiviral activities, leveraging the known pharmacological potential of the triazole scaffold.

Creation of Advanced Functional Materials: In material science, the objective is to use this compound as a monomer or cross-linking agent for the synthesis of new polymers. By incorporating the thermally stable and electronically active triazole ring into polymer backbones, researchers can aim to create materials with enhanced properties, such as improved thermal stability, specific photophysical characteristics for use in OLEDs, or unique coordination properties for sensor applications.

Application as a Versatile Synthetic Intermediate: The compound serves as a critical intermediate in multi-step synthetic pathways. Its bifunctional nature—a reactive acylating agent and a stable heterocyclic ring—makes it a valuable tool for constructing more complex molecular architectures and natural product analogues.

In essence, the scope of research on this compound is focused on harnessing its reactivity to efficiently generate new molecules with tailored properties for applications in medicine, agriculture, and material science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O/c4-2(8)3-5-1-6-7-3/h1H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGFODZIHGSXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h 1,2,4 Triazole 5 Carbonyl Chloride

General Strategies for Acyl Chloride Formation from Carboxylic Acid Precursors within Heterocyclic Systems

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For heterocyclic systems, including derivatives of 1,2,4-triazole (B32235), several common reagents are employed to facilitate this conversion. These reagents effectively replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom.

Common chlorinating agents include:

Thionyl chloride (SOCl₂) : This reagent is widely used due to its efficiency and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous. chemguide.co.uklibretexts.org

Oxalyl chloride ((COCl)₂) : Often used for its mild reaction conditions, oxalyl chloride is another effective reagent. The reaction can be catalyzed by dimethylformamide (DMF). orgsyn.orgwikipedia.org

Phosphorus pentachloride (PCl₅) : A solid reagent that reacts with carboxylic acids to form the acyl chloride and phosphorus oxychloride (POCl₃). chemguide.co.uklibretexts.org

Phosphorus trichloride (PCl₃) : A liquid reagent that provides the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk

The choice of reagent can depend on the specific substrate and the desired reaction conditions. For sensitive heterocyclic compounds, milder reagents like oxalyl chloride may be preferred to avoid unwanted side reactions.

Precursors to 1H-1,2,4-triazole-5-carboxylic Acid

The synthesis of the target acyl chloride begins with the preparation of 1H-1,2,4-triazole-5-carboxylic acid. This can be achieved through two main pathways: constructing the 1,2,4-triazole ring with the carboxylic acid precursor already in place or by functionalizing a pre-existing 1,2,4-triazole ring.

Cyclization Reactions for 1,2,4-Triazole Ring Formation

Several named reactions are instrumental in forming the 1,2,4-triazole core. These methods typically involve the condensation and cyclization of nitrogen-containing precursors.

Pellizzari Reaction : This reaction involves the condensation of an amide and an acylhydrazide to form a 1,2,4-triazole. scispace.comwikipedia.orgchemicalbook.com The reaction generally requires high temperatures, though microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.orguthm.edu.my The mechanism proceeds through the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization. wikipedia.orgchemicalbook.com

Einhorn–Brunner Reaction : This reaction synthesizes 1,2,4-triazoles from the condensation of imides with alkyl hydrazines in the presence of a weak acid. scispace.comwikipedia.orgdrugfuture.com The reaction can produce a mixture of isomers if the imide is unsymmetrical. wikipedia.org The mechanism involves the formation of a five-membered ring intermediate followed by the elimination of water. wikipedia.org

| Reaction | Reactants | Key Features |

|---|---|---|

| Pellizzari Reaction | Amide and Acylhydrazide | Typically requires high temperatures; yields can be improved with microwave assistance. wikipedia.orguthm.edu.my |

| Einhorn-Brunner Reaction | Imide and Alkyl Hydrazine (B178648) | Acid-catalyzed; can result in isomeric mixtures with unsymmetrical imides. scispace.comwikipedia.org |

Functionalization of the 1,2,4-Triazole Ring to Introduce a Carboxylic Acid Group

An alternative approach is to introduce a carboxylic acid group or a precursor group onto an existing 1,2,4-triazole ring. This can be achieved through various organic reactions, such as metallation followed by carboxylation, or the oxidation of a suitable substituent like a methyl or hydroxymethyl group. The specific method would depend on the other substituents present on the triazole ring and their reactivity.

Conversion of 1H-1,2,4-triazole-5-carboxylic Acid to 1H-1,2,4-triazole-5-carbonyl chloride

Once 1H-1,2,4-triazole-5-carboxylic acid is obtained, it is converted to the corresponding acyl chloride. This is a standard procedure in organic synthesis.

Commonly used reagents for this transformation include:

Thionyl chloride (SOCl₂) : The reaction of the carboxylic acid with thionyl chloride is a prevalent method. chemguide.co.ukchemguide.co.uk The byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uklibretexts.org

Oxalyl chloride ((COCl)₂) : This reagent is also highly effective and often used with a catalytic amount of DMF. wikipedia.orgorgsyn.org The reaction mechanism involves the formation of a Vilsmeier reagent intermediate. wikipedia.org Oxalyl chloride is considered a milder reagent than thionyl chloride. wikipedia.org

The choice between these reagents often depends on the scale of the reaction and the sensitivity of the starting material to the reaction conditions.

Novel and Green Synthetic Approaches for 1,2,4-Triazole-based Acid Chlorides

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in chemistry.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. scielo.org.zarsc.orgnih.gov This technique has been successfully applied to the synthesis of 1,2,4-triazole derivatives. uthm.edu.myscielo.org.zarjptonline.org For instance, the Pellizzari reaction, which traditionally requires high temperatures and long reaction times, can be significantly improved by using microwave assistance. wikipedia.orguthm.edu.my Microwave-assisted synthesis offers a greener alternative by reducing energy consumption and often minimizing the need for solvents. uthm.edu.mynih.gov

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Often long (hours) wikipedia.org | Significantly reduced (minutes) wikipedia.orgnih.gov |

| Yield | Variable, sometimes low wikipedia.org | Often higher scielo.org.zanih.gov |

| Energy Consumption | Higher | Lower uthm.edu.my |

The principles of green chemistry, such as atom economy and the use of less hazardous chemicals, are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles. uthm.edu.mynih.gov Research continues to explore solvent-free reaction conditions and the use of recyclable catalysts to further improve the environmental footprint of these synthetic processes. nih.gov

Reactivity and Chemical Transformations of 1h 1,2,4 Triazole 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions Initiated by the Carbonyl Chloride Moiety

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, proceeding through a highly reactive tetrahedral intermediate. libretexts.org The carbonyl chloride group in 1H-1,2,4-triazole-5-carbonyl chloride is an excellent acylating agent, readily reacting with a wide range of nucleophiles. The general mechanism involves the addition of the nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride ion, which is an effective leaving group, to regenerate the carbonyl double bond. libretexts.orgmasterorganicchemistry.com

The reaction of this compound with nitrogen-based nucleophiles is a direct and efficient method for synthesizing 1,2,4-triazole-5-carboxamides. This transformation, a variant of the Schotten-Baumann reaction, typically proceeds rapidly at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.co.uk

Primary and secondary amines react readily to form the corresponding N-substituted carboxamides. Similarly, hydrazine (B178648) can be acylated to produce 1H-1,2,4-triazole-5-carbohydrazide, a key intermediate for further synthetic elaborations. nih.govnih.gov Amino acids can also serve as nucleophiles, with the amino group reacting to form a peptide-like linkage, yielding N-(1H-1,2,4-triazol-5-ylcarbonyl) amino acids. The synthesis of various 1,2,4-triazole-3-carboxamides (an isomeric form) has been achieved under mild conditions, highlighting the utility of this reaction class. researchgate.net

| Nucleophile | Resulting Product Class | Significance |

|---|---|---|

| Primary Amines (R-NH₂) | N-Alkyl/Aryl-1H-1,2,4-triazole-5-carboxamide | Core structures in medicinal chemistry. |

| Secondary Amines (R₂NH) | N,N-Dialkyl-1H-1,2,4-triazole-5-carboxamide | Building blocks for complex molecules. |

| Hydrazine (NH₂-NH₂) | 1H-1,2,4-triazole-5-carbohydrazide | Key precursor for fused heterocycles. nih.govscispace.com |

| Amino Acids | N-(1H-1,2,4-triazol-5-ylcarbonyl) amino acids | Creates hybrid molecules with biological potential. |

In a parallel fashion to amidation, this compound reacts with alcohols to yield carboxylic esters. This nucleophilic acyl substitution reaction typically requires a base, such as pyridine (B92270) or a tertiary amine, to scavenge the HCl produced. The process involves the attack of the alcohol's hydroxyl group on the carbonyl carbon, followed by the expulsion of the chloride ion. iiste.org This method provides a straightforward route to various alkyl or aryl 1H-1,2,4-triazole-5-carboxylates, which are themselves useful intermediates in organic synthesis.

A particularly fruitful application of this compound is in the synthesis of fused heterocyclic systems. The initial step involves the reaction with hydrazine hydrate (B1144303) to form 1H-1,2,4-triazole-5-carbohydrazide. nih.govscispace.com This carbohydrazide (B1668358) is a versatile building block containing multiple nucleophilic sites, enabling subsequent intramolecular or intermolecular cyclization reactions.

For instance, the reaction of the hydrazide with carbon disulfide in a basic medium, followed by treatment with hydrazine hydrate, can lead to the formation of a new triazole ring, resulting in fused systems like 4-amino-5-{[...]-4H-1,2,4-triazol-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov Condensation of the hydrazide with aldehydes or ketones yields hydrazones, which can then undergo oxidative cyclization to generate fused 1,2,4-triazolo[3,4-b] scispace.comrsc.orgfrontiersin.orgthiadiazoles or other related bicyclic structures. scispace.comacs.orgrsc.org These fused heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. rsc.org

| Reagent for Cyclization | Resulting Fused Heterocycle | Reference |

|---|---|---|

| Carbon Disulfide (CS₂), then Hydrazine | Triazolo-triazole-thione | nih.gov |

| Aromatic Aldehydes | Schiff Bases (precursors to other heterocycles) | nih.govscispace.com |

| Phosphorus Pentasulfide | Triazolo-thiadiazole | scispace.com |

The high reactivity of the acyl chloride function allows for acylation of other nitrogen-containing heterocycles. Nucleophilic nitrogen atoms within rings like tetrazoles can attack the carbonyl carbon of this compound, leading to the formation of N-acylated derivatives. These reactions expand the synthetic utility of the title compound, enabling the linkage of two distinct heterocyclic cores, which is a common strategy in drug design.

The reaction chemistry involving hydrazonyl chlorides is primarily centered on their role as precursors to nitrilimines, which are 1,3-dipoles. These species undergo [3+2] cycloaddition reactions with dipolarophiles, such as nitriles or alkenes, to form five-membered heterocyclic rings. scribd.comrsc.org Therefore, the reaction of a hydrazonyl chloride is not typically with an acyl chloride but rather with a nitrile to synthesize a 1,3,5-trisubstituted 1,2,4-triazole (B32235). nih.govresearchgate.netresearchgate.net This cycloaddition is a powerful method for constructing the triazole ring itself, rather than a transformation of a pre-existing triazole derivative. scribd.com

Electrophilic Nature of the Carbonyl Carbon and its Role in Reaction Pathways

The reactivity of this compound is fundamentally governed by the pronounced electrophilic character of the carbonyl carbon. This electrophilicity arises from two main factors:

Inductive Effect: The carbonyl carbon is bonded to two highly electronegative atoms, oxygen and chlorine. Both atoms pull electron density away from the carbon, creating a significant partial positive charge (δ+) and making it highly susceptible to attack by nucleophiles.

Resonance: While resonance delocalizes the pi electrons of the carbonyl group onto the oxygen atom, further enhancing the positive character of the carbon, the key to its high reactivity is the nature of the leaving group.

The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl) and is stable in solution. This facilitates the second step of the nucleophilic acyl substitution mechanism: the reformation of the carbonyl double bond and expulsion of the chloride ion from the tetrahedral intermediate. libretexts.orglibretexts.org This combination of a highly electrophilic carbon center and a superb leaving group makes acyl chlorides, including this compound, among the most reactive of the carboxylic acid derivatives. chegg.com This inherent reactivity drives the diverse chemical transformations detailed above, establishing its role as a versatile synthetic intermediate.

Influence of the 1,2,4-Triazole Ring on the Reactivity of the Carbonyl Chloride Group

The reactivity of the carbonyl chloride group in this compound is significantly influenced by the electronic properties of the attached 1,2,4-triazole ring. The triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms, generally acts as an electron-withdrawing group. This property is a consequence of the high electronegativity of the nitrogen atoms within the ring, which leads to a reduction in electron density at the carbon atoms of the ring. chemicalbook.com

The carbon atoms in the 1H-1,2,4-triazole ring are considered π-deficient. chemicalbook.com This electron deficiency is transmitted to the exocyclic carbonyl carbon of the carbonyl chloride group through inductive and resonance effects. The strong electron-withdrawing nature of the triazole ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. This increased reactivity is a key feature of this class of compounds and is exploited in various chemical transformations.

Studies on related triazole-ester reagents have shown that they are more reactive in nucleophilic acyl substitution reactions compared to other common activating groups like N-hydroxysuccinimide (NHS) esters. nih.gov Density functional theory (DFT) calculations performed on a model system involving a primary amine nucleophile indicated a lower transition state barrier for the triazole-ester reactant. nih.gov This suggests that the triazole moiety is effective at stabilizing the transition state of the nucleophilic attack, thereby accelerating the reaction rate.

Table 1: Comparison of Reactivity in Acyl Substitution Reactions

| Activating Group | Relative Reactivity | Reference |

| 1-Hydroxy-7-aza-benzotriazole (HOAt) ester | Higher | nih.gov |

| 1-Hydroxy-benzotriazole (HOBt) ester | Higher | nih.gov |

| N-Hydroxysuccinimide (NHS) ester | Lower | nih.gov |

The enhanced reactivity of acyl groups attached to triazole rings makes these compounds valuable reagents in organic synthesis, particularly for the formation of amide and ester bonds under mild conditions.

Mechanistic Studies of Key Reactions Involving this compound (e.g., addition-elimination pathways)

The key reactions of this compound, such as acylation of amines and alcohols, are generally understood to proceed through a nucleophilic acyl substitution mechanism. This mechanism typically involves a two-step addition-elimination pathway.

Step 1: Nucleophilic Addition

The reaction is initiated by the attack of a nucleophile (e.g., the lone pair of electrons on the nitrogen atom of an amine or the oxygen atom of an alcohol) on the electrophilic carbonyl carbon of the this compound. This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbon atom of the former carbonyl group is sp³ hybridized and bonded to the incoming nucleophile, the oxygen atom, the chlorine atom, and the 1,2,4-triazole ring.

The electron-withdrawing nature of the 1,2,4-triazole ring plays a significant role in this step. By increasing the partial positive charge on the carbonyl carbon, the triazole ring lowers the activation energy for the nucleophilic attack, thus facilitating the formation of the tetrahedral intermediate.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses to reform the carbon-oxygen double bond. This is accompanied by the expulsion of the most stable leaving group. In the case of this compound, the chloride ion is an excellent leaving group due to its low basicity. The departure of the chloride ion results in the formation of the final acylated product (e.g., an amide or an ester) and hydrochloric acid as a byproduct.

Addition: Nu-H + (1H-1,2,4-triazol-5-yl)COCl → [(1H-1,2,4-triazol-5-yl)C(O⁻)(Cl)(Nu⁺-H)]

Elimination: [(1H-1,2,4-triazol-5-yl)C(O⁻)(Cl)(Nu⁺-H)] → (1H-1,2,4-triazol-5-yl)CONu + HCl

While specific kinetic and computational studies on this compound are not extensively reported in the literature, the general principles of nucleophilic acyl substitution provide a robust framework for understanding its reactivity. The electronic influence of the 1,2,4-triazole ring is a key factor that differentiates its reactivity from that of simple alkyl or aryl acyl chlorides.

Table 2: Key Steps in the Addition-Elimination Mechanism

| Step | Description | Key Features |

| 1 | Nucleophilic attack on the carbonyl carbon. | Formation of a tetrahedral intermediate. Rate is enhanced by the electron-withdrawing 1,2,4-triazole ring. |

| 2 | Collapse of the tetrahedral intermediate. | Elimination of the chloride leaving group. Reformation of the carbonyl double bond. |

The efficiency of this mechanism makes this compound a potent acylating agent for a wide range of nucleophiles in the synthesis of various organic compounds.

Spectroscopic and Crystallographic Characterization of 1h 1,2,4 Triazole 5 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 1H-1,2,4-triazole-5-carbonyl chloride and its derivatives, various NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional methods, offer detailed insights into the atomic arrangement and electronic environment within the molecule.

¹H NMR Analysis: Chemical Shifts and Coupling Patterns Indicative of Triazole and Carbonyl Chloride Environments

The ¹H NMR spectrum provides information about the protons within a molecule. In 1H-1,2,4-triazole derivatives, the proton attached to the triazole ring typically appears as a singlet in the downfield region. For the parent 1,2,4-triazole (B32235), the two C-H protons are observed as a singlet at 8.07 ppm. chemicalbook.com The N-H proton of the triazole ring is also characteristic, often appearing as a broad singlet due to exchange processes, with a chemical shift that can vary depending on the solvent and concentration. ufv.brnih.gov In the case of this compound, the single proton at the C3 position is expected to resonate as a singlet, with its precise chemical shift influenced by the electron-withdrawing carbonyl chloride group at the C5 position.

Table 1: Representative ¹H NMR Chemical Shifts for 1,2,4-Triazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| 1,2,4-Triazole chemicalbook.com | - | CH | 8.07 (s) |

| 3-methyl-1H-1,2,4-triazole-5-amine ufv.br | DMSO-d₆ | NH (ring) | 11.06 (broad) |

| 5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione ncl.res.in | DMSO-d₆ | N1H | 13.72 |

| 5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione ncl.res.in | DMSO-d₆ | N4H | 13.88 (broad) |

| 4-Amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one nih.gov | DMSO-d₆ | NH | 11.94 (s) |

¹³C NMR Analysis: Carbonyl Carbon Resonance and Triazole Ring Carbon Signatures

¹³C NMR spectroscopy is crucial for identifying the carbon framework of a molecule. The two carbon atoms of the 1,2,4-triazole ring typically resonate at distinct chemical shifts. For various 1,2,4-triazole derivatives, the C3 and C5 carbons show signals in the range of approximately 140-170 ppm. ufv.brnih.govurfu.ruijsr.net A key feature in the ¹³C NMR spectrum of this compound would be the resonance of the carbonyl carbon. Carbonyl carbons in acid chlorides are highly deshielded and typically appear significantly downfield, often in the region of 160-180 ppm. This distinct signal, along with the signals for the triazole ring carbons, provides definitive evidence for the compound's structure. ijsr.net

Table 2: Typical ¹³C NMR Chemical Shifts for 1,2,4-Triazole Derivatives

| Compound | Solvent | Carbon Atom | Chemical Shift (δ, ppm) |

| 3-methyl-1H-1,2,4-triazole-5-amine ufv.br | DMSO | C-NH₂ (C5) | 172.5 |

| 3-methyl-1H-1,2,4-triazole-5-amine ufv.br | DMSO | C-CH₃ (C3) | 159.3 |

| 5-(4-Methylphenyl)-4-morpholin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-one nih.gov | DMSO-d₆ | Triazole C3 | 144.39 |

| 5-(4-Methylphenyl)-4-morpholin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-one nih.gov | DMSO-d₆ | Triazole C5 | 153.37 |

| 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione ijsr.net | - | C=N (C3) | ~164-173 |

| 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione ijsr.net | - | C=S (C5) | ~150-160 |

¹⁹F NMR Analysis for Fluorinated Derivatives

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful technique. It provides information on the number and electronic environment of fluorine atoms in the molecule. The chemical shifts in ¹⁹F NMR are highly sensitive to the molecular structure, allowing for the unambiguous identification and characterization of fluorinated analogues. This technique is essential for confirming the successful incorporation of fluorine into the target molecule and for studying its electronic effects on the triazole system. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR techniques are vital for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex derivatives.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups within the molecule. ncl.res.in

For this compound, HMBC would be instrumental in confirming the connection between the carbonyl carbon and the C5 position of the triazole ring by showing a correlation between the C3-H proton and the C5 carbon, as well as the carbonyl carbon.

Infrared (IR) Spectroscopy: Characteristic Carbonyl Stretching Frequencies and Triazole Ring Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the acid chloride group. This band is typically found at a high frequency, usually in the range of 1770-1815 cm⁻¹.

The spectrum would also display characteristic absorptions for the 1,2,4-triazole ring. These include:

N-H stretching: A broad band typically appears in the region of 3100-3300 cm⁻¹. nih.govresearchgate.net

C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. researchgate.net

C=N and N=N stretching: These ring stretching vibrations occur in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹. ijsr.netresearchgate.netwhiterose.ac.uk

Table 3: Key IR Absorption Frequencies for 1,2,4-Triazole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Carbonyl (Acid Chloride) | C=O Stretch | 1770 - 1815 |

| Triazole N-H | N-H Stretch | 3100 - 3300 nih.govresearchgate.net |

| Triazole C-H | C-H Stretch | > 3000 researchgate.net |

| Triazole Ring | C=N / N=N Stretch | 1400 - 1600 ijsr.netresearchgate.netwhiterose.ac.uk |

| Triazole Ring (Thione) | C=S Stretch | ~1166 - 1258 ijsr.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺). A crucial feature would be the isotopic pattern of chlorine: two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

The fragmentation patterns of 1,2,4-triazole derivatives often involve the loss of stable neutral molecules. Common fragmentation pathways include the elimination of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and the unambiguous confirmation of the molecular formula of the parent compound and its derivatives. nih.gov

X-ray Crystallography: Solid-State Structure Determination, Conformational Analysis, and Intermolecular Interactions

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation and its interactions with neighboring molecules in the crystal lattice. Although the crystal structure of this compound has not been reported, the crystallographic analysis of its close derivative, 1H-1,2,4-triazole-3-carboxamide, offers significant insights into the structural characteristics of this class of compounds. The substitution of the chlorine atom with an amino group is expected to influence intermolecular interactions, but the core molecular framework's conformation should share similarities.

Solid-State Structure Determination

The crystal structure of 1H-1,2,4-triazole-3-carboxamide reveals a planar molecular geometry. nih.govresearchgate.net The triazole ring and the attached carboxamide group lie nearly in the same plane, which facilitates extensive intermolecular interactions. The C=O bond length of 1.252 Å is characteristic of an amide. nih.gov The planarity of the molecule is a crucial feature, influencing its packing in the crystal and the nature of the intermolecular forces.

Below is a table summarizing the crystallographic data for 1H-1,2,4-triazole-3-carboxamide.

| Parameter | Value |

| Chemical Formula | C₃H₄N₄O |

| Molecular Weight | 112.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.6944 (4) |

| b (Å) | 17.527 (3) |

| c (Å) | 7.0520 (17) |

| β (°) | 94.4670 (10) |

| Volume (ų) | 455.24 (14) |

| Z | 4 |

Table 1: Crystallographic data for 1H-1,2,4-triazole-3-carboxamide. nih.gov

Conformational Analysis

The conformation of 1H-1,2,4-triazole-3-carboxamide in the solid state is stabilized in a Z form, where the carbonyl group and the triazole ring are oriented in a way that minimizes steric hindrance and maximizes intermolecular hydrogen bonding. nih.gov The planarity of the molecule, as confirmed by X-ray diffraction, is a key conformational feature. For this compound, it can be inferred that the molecule would also likely adopt a largely planar conformation, with the orientation of the carbonyl chloride group relative to the triazole ring being a critical factor. The rotational barrier around the C-C bond connecting the carbonyl group to the triazole ring would determine the conformational flexibility. Computational studies on related 1,2,4-triazole carboxamides have shown that different conformations can be adopted, and these are often stabilized by intramolecular hydrogen bonds. mtak.hu

Intermolecular Interactions

In the broader context of 1,2,4-triazole derivatives, intermolecular interactions such as hydrogen bonding, π–π stacking, and C—H⋯N interactions are commonly observed and play a crucial role in defining their solid-state structures. nih.govmdpi.com For instance, in ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, molecules are linked by C—H⋯N hydrogen bonds and further stabilized by π–π stacking interactions. nih.gov The presence of the carbonyl group and the aromatic triazole ring in this compound suggests that similar intermolecular interactions would likely govern its crystal packing. The electrophilic nature of the carbonyl carbon and the potential for halogen bonding involving the chlorine atom could introduce additional specific intermolecular contacts.

The table below details the hydrogen bond geometry in the crystal structure of 1H-1,2,4-triazole-3-carboxamide.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N1–H1···N4(i) | 0.86 | 2.03 | 2.890 (2) | 175 |

| N4–H4A···O1(ii) | 0.86 | 2.08 | 2.930 (2) | 170 |

| N4–H4B···N2(iii) | 0.86 | 2.19 | 3.029 (2) | 164 |

Table 2: Hydrogen bond geometry for 1H-1,2,4-triazole-3-carboxamide (Symmetry codes: (i) x, y, z; (ii) x+1, y, z; (iii) -x+1, -y+1, -z+1). nih.gov

Computational and Theoretical Investigations of 1h 1,2,4 Triazole 5 Carbonyl Chloride

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone for investigating the molecular properties of 1H-1,2,4-triazole derivatives. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP and M06-2X, are widely employed for geometry optimization and electronic structure analysis. nih.govresearchgate.netmdpi.com For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully used to determine the optimized geometric parameters of various 1,2,4-triazole (B32235) derivatives. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. nih.govsu.edu.ly

The M06-2X functional is another powerful tool, especially for studying systems where non-covalent interactions are significant. It has been used to calculate the relative stability of different tautomers and conformers of triazole derivatives. researchgate.net The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results, particularly for properties like electronic energies and vibrational frequencies. researchgate.netresearchgate.net The electronic structure, including the distribution of electron density and molecular orbitals, can be visualized and analyzed, offering a deeper understanding of the molecule's stability and potential reaction sites. bhu.ac.in

Tautomerism and Isomeric Equilibria in 1,2,4-Triazole Systems

Tautomerism is a key feature of 1,2,4-triazole systems, where protons can migrate between the nitrogen atoms of the heterocyclic ring. ijsr.net For the parent 1,2,4-triazole, two primary tautomers exist: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being generally more stable. nih.gov The presence of substituents, such as a carbonyl chloride group at the 5-position, significantly influences the tautomeric equilibrium. nih.gov

Theoretical studies have shown that the relative stability of tautomers is affected by both the electronic nature and the position of the substituent. nih.gov For example, electron-withdrawing groups can alter the acidity of the N-H protons, thereby shifting the equilibrium. Computational methods, like DFT, can predict the relative energies of different tautomers, providing insights into their population at equilibrium. indexacademicdocs.org In some substituted 1,2,4-triazoles, the 4H-tautomer has been found to be favored over the 1H-tautomer. indexacademicdocs.org The stability of different tautomers of chloro-substituted 1,2,4-triazoles has been established through theoretical studies, with the order being 3-chloro-1H > 5-chloro-1H > 3-chloro-4H. ijsr.net

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures.

NMR Shielding Constants: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate calculation of NMR chemical shifts (¹H, ¹³C, ¹⁵N). nih.govnih.gov These theoretical predictions are invaluable for assigning experimental NMR spectra, especially for complex molecules where signals may overlap. nih.gov

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. mdpi.com By comparing the calculated and experimental spectra, researchers can confirm the presence of specific functional groups and gain confidence in the proposed molecular structure. nih.govresearchgate.net

UV/Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is a common method for simulating UV/Vis absorption spectra. nih.govelixirpublishers.com This technique calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an experimental spectrum. mdpi.com Such simulations can help in understanding the electronic transitions responsible for the observed color of a compound and can be used to study the effects of substituents on the electronic properties. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. nih.govlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.netrsc.org

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated: researchgate.netresearchgate.net

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors, calculated using DFT, provide a quantitative framework for predicting the reactivity of 1H-1,2,4-triazole-5-carbonyl chloride in various chemical reactions. dnu.dp.ua The distribution of HOMO and LUMO across the molecule can also pinpoint the most likely sites for nucleophilic and electrophilic attack. bhu.ac.in

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, including identifying transition states, intermediates, and reaction pathways. nih.gov For molecules like this compound, this can involve studying its reactions with nucleophiles or its thermal decomposition pathways. researchgate.netresearchgate.net

By calculating the potential energy surface for a reaction, researchers can determine the activation energies for different possible pathways, allowing them to predict the most favorable mechanism. nih.gov For example, computational studies on the decomposition of related triazole compounds have identified initial steps such as N-N bond fracture or ring-opening as key processes. researchgate.netrsc.org These theoretical investigations can provide a level of detail that is often difficult to obtain through experimental methods alone. nih.gov

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of a molecule are determined by its conformational landscape and the presence of intramolecular interactions. For substituted triazoles, the rotation around single bonds can lead to different conformers with varying energies. nih.govresearchgate.net

Computational methods can be used to perform a systematic conformational search to identify the most stable conformers and to calculate the energy barriers for interconversion between them. nih.gov Intramolecular interactions, such as hydrogen bonding between the triazole N-H and the carbonyl oxygen, or steric effects from bulky substituents, play a significant role in determining the preferred conformation. nih.gov These interactions can be analyzed using techniques like Natural Bond Orbital (NBO) analysis, which provides information about charge transfer and stabilizing interactions within the molecule. researchgate.net Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and its interactions with other molecules.

Advanced Synthetic Applications of 1h 1,2,4 Triazole 5 Carbonyl Chloride in the Construction of Complex Molecules

Scaffold Diversification through Selective Derivatization at the Carbonyl Chloride Position

The carbonyl chloride moiety of 1H-1,2,4-triazole-5-carbonyl chloride is a potent acylating agent, enabling straightforward reactions with a diverse range of nucleophiles. This reactivity is the cornerstone of its use in scaffold diversification, allowing for the introduction of various functional groups and the generation of extensive libraries of triazole-containing compounds. The selective derivatization at this position is typically high-yielding and proceeds under mild conditions.

Key transformations include:

Amide Formation: Reaction with primary or secondary amines readily affords the corresponding 1H-1,2,4-triazole-5-carboxamides. This is one of the most common derivatizations, used to link the triazole core to other pharmacophores or functional moieties.

Ester Formation: Treatment with alcohols or phenols in the presence of a base yields 1H-1,2,4-triazole-5-carboxylates. This allows for the introduction of various alkyl and aryl groups.

Hydrazide Synthesis: Reaction with hydrazine (B178648) hydrate (B1144303) produces 1H-1,2,4-triazole-5-carbohydrazide, a key intermediate for the synthesis of other heterocyclic systems, such as pyrazoles and oxadiazoles.

Ketone Synthesis: Friedel-Crafts acylation of electron-rich aromatic compounds can lead to the formation of (1H-1,2,4-triazol-5-yl)(aryl)methanones.

These primary derivatives can be further modified, creating a multitude of structurally diverse molecules from a single, readily accessible starting material.

| Nucleophile (Reactant) | Product Class | General Structure of Product |

| Primary/Secondary Amine (R¹R²NH) | Amide | 1H-1,2,4-triazole-5-carboxamide |

| Alcohol/Phenol (R-OH) | Ester | 1H-1,2,4-triazole-5-carboxylate |

| Hydrazine (N₂H₄) | Hydrazide | 1H-1,2,4-triazole-5-carbohydrazide |

| Water (H₂O) | Carboxylic Acid | 1H-1,2,4-triazole-5-carboxylic acid |

Synthesis of Fused Heterocyclic Systems Containing the 1,2,4-Triazole (B32235) Core (e.g., pyrazolo[5,1-c]-1,2,4-triazoles, triazolo-triazines)

This compound is a pivotal precursor for the synthesis of fused heterocyclic systems, where the triazole ring is annulated with another heterocyclic ring. These fused systems are of great interest due to their unique chemical properties and diverse biological activities. The strategy typically involves converting the carbonyl chloride into a derivative bearing a nucleophilic site, which then undergoes an intramolecular or intermolecular cyclization reaction.

Synthesis of Triazolo-triazines: One important application is the synthesis of 1,2,4-triazolo[4,3-b] mdpi.comthieme-connect.comrsc.orgtriazines. nih.gov A common synthetic route involves the initial conversion of the carbonyl chloride to a carbohydrazide (B1668358) or a related derivative. For instance, the reaction of a 4-amino-5-hydrazino-1,2,4-triazole with bifunctional compounds like diethyl oxalate (B1200264) can lead to the formation of the fused triazolo-triazine core. nih.gov Although the synthesis may start from a different triazole derivative, the underlying principle of cyclocondensation is applicable to derivatives of this compound.

Synthesis of Pyrazolo[5,1-c]-1,2,4-triazoles: The synthesis of pyrazolo[5,1-c]-1,2,4-triazine derivatives has also been reported, often involving the intramolecular cyclization of suitable hydrazone precursors. researchgate.netnih.gov A plausible pathway starting from this compound would involve its conversion to a hydrazide, which is then reacted with a β-ketoester or a similar 1,3-dielectrophile to form a hydrazone intermediate. Subsequent intramolecular cyclization of this intermediate would yield the desired pyrazolo[5,1-c]-1,2,4-triazine scaffold. These compounds have been investigated for their potential as antidiabetic agents. nih.gov

| Fused Heterocycle | General Synthetic Strategy | Key Intermediate from Title Compound |

| Triazolo-triazine | Cyclocondensation of a triazole derivative with a 1,2-dielectrophile. nih.gov | 1H-1,2,4-triazole-5-carbohydrazide |

| Pyrazolo[5,1-c]-1,2,4-triazole | Intramolecular cyclization of a hydrazone precursor. researchgate.net | 1H-1,2,4-triazole-5-carbohydrazide |

Role as a Building Block in Multi-Component Reactions for Rapid Structural Complexity Generation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the formation of complex molecules from three or more starting materials in a single step. While classic MCRs like the Ugi and Passerini reactions typically utilize a carboxylic acid as one of the components, the high reactivity of this compound allows it to serve as a potent alternative, enabling the rapid generation of molecular complexity. wikipedia.orgwikipedia.orgorganic-chemistry.org

The direct use of acyl chlorides in traditional Ugi or Passerini reactions is not common. However, modified protocols and related MCRs can accommodate such reactive species. For example, a Passerini-type reaction has been developed where acyl chlorides are first converted into acylphosphonates, which then participate in the MCR. thieme-connect.com This suggests a potential route for incorporating the 1H-1,2,4-triazole-5-carbonyl scaffold.

A more direct application involves using the carbonyl chloride in MCRs where an acylating agent is required. By combining this compound with an amine, an aldehyde or ketone, and an isocyanide, it is conceivable to generate complex α-acylamino amide structures in a one-pot fashion, analogous to the Ugi reaction. wikipedia.orgorganic-chemistry.org This approach would offer significant advantages in terms of efficiency and atom economy for creating libraries of complex triazole derivatives for drug discovery and other applications. The ability to generate structurally diverse and complex molecules quickly makes this building block highly valuable in diversity-oriented synthesis. researchgate.net

Preparation of Ligands for Coordination Chemistry Studies

The 1,2,4-triazole nucleus is a well-established and versatile ligand in coordination chemistry, known for its ability to bridge metal centers to form coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comresearchgate.net this compound serves as an excellent starting material for the synthesis of custom-designed ligands, where the C5 position is functionalized to introduce additional coordination sites or to modify the electronic and steric properties of the resulting metal complexes.

By derivatizing the carbonyl chloride group, a variety of multitopic ligands can be prepared. For example:

Reaction with aminopyridines or aminopyrimidines can produce ligands with both triazole and pyridine (B92270)/pyrimidine coordination sites.

Conversion to 1H-1,2,4-triazole-5-carboxylic acid (via hydrolysis) provides a bifunctional ligand that can coordinate through both the triazole nitrogen atoms and the carboxylate group. Such ligands have been used to construct MOFs with interesting topologies and properties. acs.org

The synthesis of amide derivatives bearing other donor groups (e.g., hydroxyl, thiol, or other heterocyclic rings) can lead to ligands capable of forming stable chelate rings with metal ions.

These tailored ligands can self-assemble with various metal ions (e.g., Cu(II), Zn(II), Cd(II), Co(II)) to generate a wide range of CPs and MOFs with diverse structures, from 1D chains to complex 3D frameworks. mdpi.comsc.edu These materials are of interest for applications in gas storage, catalysis, and photoluminescence. nih.govacs.org

| Ligand Type Derived from Title Compound | Potential Coordination Sites | Resulting Coordination Architectures |

| 1H-1,2,4-triazole-5-carboxylic acid | N-donors from triazole ring, O-donors from carboxylate | 2D and 3D Metal-Organic Frameworks (MOFs) acs.org |

| N-(pyridin-x-yl)-1H-1,2,4-triazole-5-carboxamide | N-donors from triazole ring, N-donor from pyridine ring, O-donor from amide | Discrete complexes, 1D/2D Coordination Polymers |

| 1H-1,2,4-triazole-5-carbohydrazide | N-donors from triazole ring, N,O-chelating hydrazide group | Mononuclear and polynuclear metal complexes |

Future Directions and Emerging Research Avenues in 1h 1,2,4 Triazole 5 Carbonyl Chloride Chemistry

Development of More Efficient and Sustainable Synthetic Routes, Including Flow Chemistry Approaches

The synthesis of 1,2,4-triazole (B32235) derivatives has been a subject of intense study, but the focus is increasingly shifting towards green and sustainable methodologies. semanticscholar.orgrsc.orgresearchgate.net Traditional batch syntheses of reactive compounds like acyl chlorides often involve hazardous reagents, significant waste generation, and potential safety risks associated with exothermic reactions or unstable intermediates. libretexts.orgmdpi.com

Future research will prioritize the development of synthetic routes to 1H-1,2,4-triazole-5-carbonyl chloride that align with the principles of green chemistry. This includes the use of safer solvents (such as water or bio-based solvents), atom-economical reactions, and the reduction of energy consumption. semanticscholar.orgrsc.org

A particularly promising avenue is the adoption of continuous-flow chemistry. rsc.orgrsc.orgnih.govrsc.org Flow reactors offer superior control over reaction parameters such as temperature and pressure, enabling safer handling of highly reactive reagents and energetic intermediates. mdpi.comrsc.org For the synthesis of this compound, a multi-step flow process could be envisioned. This approach would allow for the sequential formation of the triazole ring followed by the in-situ conversion of a carboxylic acid precursor to the final acyl chloride, minimizing handling and decomposition. uc.pt This methodology not only enhances safety and yield but also facilitates scalability and automation. mdpi.com

| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, integration of synthesis and purification. rsc.orgrsc.org | Development of robust heterogeneous catalysts, optimization of reactor design, in-line analytics for process control. |

| Green Solvents | Reduced environmental impact, potential for novel reactivity, lower toxicity. semanticscholar.orgrsc.org | Screening of aqueous systems and bio-derived solvents, understanding solubility and reactivity in these media. |

| Catalyst-Free Methods | Avoidance of metal contamination, simplified purification, reduced cost. organic-chemistry.org | Exploration of microwave- or ultrasound-assisted reactions to promote cyclization without a catalyst. |

| Atom Economy | Maximization of reactant incorporation into the final product, waste reduction. | Design of one-pot, multi-component reactions where the triazole ring is constructed from simple precursors. isres.org |

Exploration of Unprecedented Reactivity Patterns and Catalytic Applications

The reactivity of this compound is dominated by the highly electrophilic acyl chloride group. While its reactions with common nucleophiles are predictable, future research will delve into more complex and unprecedented transformations. This includes exploring its utility in cascade reactions, where the initial nucleophilic acyl substitution triggers subsequent intramolecular cyclizations or rearrangements to build complex molecular architectures in a single step.

Furthermore, the 1,2,4-triazole core itself presents opportunities for catalytic applications. The nitrogen atoms in the triazole ring can act as ligands for transition metals or as hydrogen bond donors/acceptors in organocatalysis. researchgate.netnih.gov Research is anticipated to focus on designing novel catalysts where the this compound moiety is tethered to a catalytically active center. The acyl chloride group can serve as a reactive handle to anchor the triazole unit onto polymeric supports or larger molecular scaffolds, creating recyclable and specialized catalytic systems. researchgate.net The unique electronic properties of the triazole ring can be harnessed to modulate the activity and selectivity of these catalysts in various organic transformations.

Advanced Spectroscopic Characterization Techniques for Real-time Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. The formation and subsequent reactions of this compound involve transient intermediates and rapid transformations that can be challenging to study using traditional offline analytical methods.

Emerging research will increasingly employ advanced, in-situ spectroscopic techniques for real-time monitoring. nih.gov Process Analytical Technology (PAT) tools such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. nih.govnih.gov These non-invasive techniques can provide continuous data on the concentration of reactants, intermediates, and products directly within the reaction vessel. For instance, in a flow synthesis setup, in-line FTIR could be used to track the disappearance of a carboxylic acid precursor and the appearance of the characteristic carbonyl stretch of the acyl chloride, allowing for precise control and optimization of the reaction conditions. uc.pt Coupling these spectroscopic methods with kinetic modeling will provide deep mechanistic insights, accelerating process development and ensuring consistent product quality.

| Technique | Application in this compound Chemistry | Information Gained |

| In-situ FTIR/Raman | Real-time monitoring of synthesis and subsequent reactions. nih.gov | Reaction kinetics, detection of intermediates, endpoint determination, mechanism elucidation. |

| NMR Spectroscopy | Detailed structural characterization of the compound and its derivatives. mdpi.commdpi.com | Confirmation of molecular structure, study of tautomeric equilibria, analysis of reaction mixtures. |

| Mass Spectrometry | Identification of products and intermediates. | Molecular weight confirmation, fragmentation pattern analysis for structural insights. |

| X-ray Crystallography | Unambiguous determination of solid-state structure. mdpi.comnih.gov | Molecular geometry, intermolecular interactions, crystal packing. |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction, Mechanism Elucidation, and Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. nih.govproquest.comresearchgate.net For this compound, these computational tools offer several exciting future directions.

For mechanism elucidation, quantum chemical calculations combined with ML can model reaction pathways and transition states, providing a deeper understanding of the factors that control reactivity and selectivity. In the realm of compound design, AI algorithms can be used to generate novel triazole derivatives with specific desired properties. nih.govmdpi.comrsc.org By building quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activity or material properties of virtual compounds derived from the this compound scaffold, guiding synthetic efforts toward the most promising candidates. nih.govresearchgate.netnih.gov

Investigation of Solid-State Reactivity of the Compound and its Derivatives

The chemistry of molecules in the solid state can differ significantly from their behavior in solution. Investigating the solid-state reactivity of this compound and its derivatives is an emerging research frontier. While many acyl chlorides are liquids at room temperature, derivatives with larger substituents may exist as crystalline solids. researchgate.networdpress.com

Crystal engineering principles can be applied to control the packing of these molecules in the solid state through non-covalent interactions like hydrogen bonding and π-π stacking, which are characteristic of triazole-containing compounds. mdpi.combohrium.comdoaj.orgresearchgate.net By designing specific crystal packing arrangements, it may be possible to pre-organize molecules for solid-state reactions, leading to unique products that are not accessible in solution. Techniques such as single-crystal X-ray diffraction will be crucial for characterizing these solid-state structures and understanding the relationship between crystal packing and reactivity. mdpi.comnih.gov Hirshfeld surface analysis can further be employed to quantitatively explore the intermolecular interactions that govern the crystal packing. doaj.org Such studies could pave the way for solvent-free reactions and the development of novel crystalline materials with tailored properties.

Q & A

Q. What are the optimized synthetic routes for 1H-1,2,4-triazole-5-carbonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of amidrazones with acyl chlorides. For example, amidrazones (derived from hydrazines and amidines) react with benzoyl chloride derivatives in non-polar solvents (e.g., dioxane) under reflux, facilitated by organic bases like pyridine . Key parameters include:

- Solvent polarity : Polar solvents (e.g., methanol) favor amidrazone formation, while non-polar solvents (e.g., dioxane) improve cyclization.

- Temperature : Reflux conditions (~100°C) enhance reaction efficiency.

- Catalysis : Organic bases (pyridine) neutralize HCl byproducts, shifting equilibrium toward product formation.

Q. How is this compound characterized spectroscopically, and what are its critical spectral signatures?

Methodological Answer: Characterization relies on NMR, IR, and mass spectrometry :

- ¹H NMR : Aromatic protons adjacent to the triazole ring appear as singlet(s) near δ 8.2–8.5 ppm. The carbonyl (C=O) group deshields neighboring protons, causing downfield shifts .

- IR : Strong C=O stretch at ~1750–1780 cm⁻¹ and triazole ring vibrations at 1450–1600 cm⁻¹ .

- MS : Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., C₃H₂ClN₃O⁺, m/z 139.98) .

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts molecular orbitals, charge distribution, and reaction pathways:

- Electron density : The carbonyl carbon is electrophilic (Mulliken charge: +0.35–0.40), favoring nucleophilic attack .

- Transition states : Simulations of nucleophilic substitution (e.g., with amines) show energy barriers of ~25–30 kcal/mol, consistent with experimental kinetics .

- Solvent effects : Polarizable continuum models (PCM) reveal solvation stabilizes intermediates by 5–8 kcal/mol in polar aprotic solvents .

Q. What structural modifications enhance the stability of this compound under ambient conditions?

Methodological Answer: Stability is improved via:

- Steric hindrance : Substituents at the triazole N-1 position (e.g., vinyl or ethyl groups) reduce hydrolysis rates by shielding the carbonyl .

- Crystallography : X-ray data (e.g., CCDC entries) show planar triazole rings with intermolecular hydrogen bonds (2.8–3.0 Å) enhancing crystal lattice stability .

- Storage : Anhydrous conditions (argon atmosphere) and low temperatures (−20°C) prevent moisture-induced degradation .

Q. How does this compound participate in multicomponent reactions (MCRs) for heterocyclic scaffold synthesis?

Methodological Answer: The carbonyl chloride acts as an acylating agent in MCRs:

- Knoevenagel-cycloaddition : Reacts with aldehydes and NH-acids to form fused triazolo-pyrimidines .

- Catalyst-free conditions : Aqueous MCRs at 80°C yield 5-substituted tetrazoles with diastereoselectivity >90% .

- Mechanistic insight : IR monitoring shows rapid acylation (<10 minutes) followed by slower cyclization (~2 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.